molecular formula C23H30INO3 B12425225 Propantheline-d3 (iodide)

Propantheline-d3 (iodide)

Cat. No.: B12425225
M. Wt: 498.4 g/mol
InChI Key: MXBWKMYNRVKRPQ-OWKBQAHQSA-M
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Preparation Methods

The synthesis of Propantheline-d3 (iodide) involves the incorporation of deuterium into the Propantheline iodide molecule. This process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the Propantheline iodide molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.

    Iodination: The addition of iodide to the deuterated Propantheline molecule.

Industrial production methods for Propantheline-d3 (iodide) are similar to those used for other deuterium-labeled compounds. These methods involve large-scale deuteration and iodination processes under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Propantheline-d3 (iodide) undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Propantheline-d3 (iodide) exerts its effects through a dual mechanism:

The molecular targets involved in these mechanisms include muscarinic acetylcholine receptors and smooth muscle cells .

Comparison with Similar Compounds

Propantheline-d3 (iodide) is similar to other deuterium-labeled compounds, such as:

Compared to these compounds, Propantheline-d3 (iodide) has unique properties due to its specific chemical structure and deuterium labeling. This makes it particularly useful in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C23H30INO3

Molecular Weight

498.4 g/mol

IUPAC Name

di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide

InChI

InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3;

InChI Key

MXBWKMYNRVKRPQ-OWKBQAHQSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C(C)C)C(C)C.[I-]

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[I-]

Origin of Product

United States

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